molecular formula C15H25NO3S B6025469 2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B6025469
M. Wt: 299.4 g/mol
InChI Key: MSHISYRTTHDBRN-UHFFFAOYSA-N
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Description

2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Benzene Sulfonamide Core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzene ring using methyl iodide or dimethyl sulfate.

    Attachment of the Alkyl Chains: The alkyl chains (3-methylbutyl and propan-2-yl) can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or alkyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: The benzene ring may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfonic acid derivative, while substitution could introduce new functional groups onto the benzene ring.

Scientific Research Applications

2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or probe for studying biological pathways.

    Medicine: Possible applications as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anti-inflammatory effects.

    Industry: Use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Methoxamine: A compound with a similar methoxy group.

    N-Butylbenzenesulfonamide: A compound with a similar sulfonamide structure.

Uniqueness

2-METHOXY-N-(3-METHYLBUTYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and alkyl chains, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-methoxy-N-(3-methylbutyl)-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-11(2)8-9-16-20(17,18)15-10-13(12(3)4)6-7-14(15)19-5/h6-7,10-12,16H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHISYRTTHDBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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